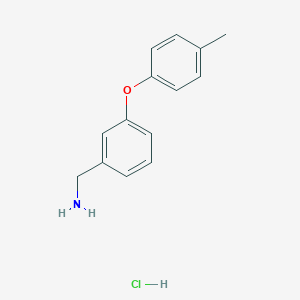

3-(4-Methylphenoxy)benzylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

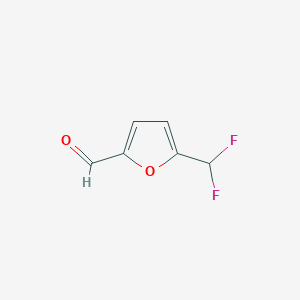

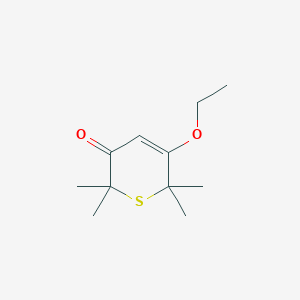

“3-(4-Methylphenoxy)benzylamine hydrochloride” is a chemical compound with the molecular formula C14H16ClNO . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “3-(4-Methylphenoxy)benzylamine hydrochloride” consists of a benzylamine group attached to a methylphenoxy group . The InChI code for this compound is1S/C14H15NO.ClH/c1-11-5-7-13 (8-6-11)16-14-4-2-3-12 (9-14)10-15;/h2-9H,10,15H2,1H3;1H . Physical And Chemical Properties Analysis

The molecular weight of “3-(4-Methylphenoxy)benzylamine hydrochloride” is 249.74 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 249.0920418 g/mol and the monoisotopic mass is also 249.0920418 g/mol . The topological polar surface area is 35.2 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

One application involves the synthesis of 4-(4-methylphenoxy)benzylamine, highlighting the process of etherification and reduction from p-chlorobenzonitrile and p-cresol. This method is noted for its mild reaction conditions, convenient manipulation, and good yield, demonstrating the compound's utility in chemical synthesis (Che Ming-ming, 2012).

Photocatalysis

Research on photocatalytic electron-transfer oxidation highlights the interaction of benzylamine with molecular oxygen under photoirradiation. This process is significant for its efficiency in generating hydrogen peroxide and other oxygenated products, showcasing the compound's role in photocatalytic reactions and potential in environmental applications (K. Ohkubo, Takashi Nanjo, S. Fukuzumi, 2006).

Material Science

The utilization of benzylamine derivatives in materials science is evident in the synthesis of tris(3,5-dialkyl-2-hydroxyphenyl)methanes. These compounds demonstrate potential for alkali metal binding, with specific selectivity towards potassium ions. The research here illuminates the role of such derivatives in designing materials with specific ion recognition capabilities (M. Dinger, M. J. Scott, 2000).

Organic Chemistry

The Schiff base derived from 5-nitro-2-hydroxybenzaldehyde and benzylamine for synthesizing Co(II), Ni(II), and Zn(II) complexes is another significant application. These complexes have been studied for their structural characteristics and antibacterial activities, indicating the compound's importance in creating functional materials with potential health applications (M. Amirnasr et al., 2015).

Safety And Hazards

The safety information for “3-(4-Methylphenoxy)benzylamine hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(4-methylphenoxy)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15;/h2-9H,10,15H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXUBPXLCOLHKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590030 |

Source

|

| Record name | 1-[3-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenoxy)benzylamine hydrochloride | |

CAS RN |

154108-16-4 |

Source

|

| Record name | 1-[3-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-](/img/structure/B114436.png)

![(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B114438.png)

![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)